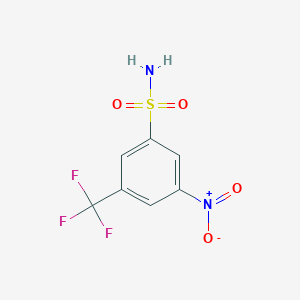
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CMCPA) is an organic compound with a molecular formula of C9H9ClO3. It is a cyclic compound with a cyclopropane ring and two phenyl groups. CMCPA is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It has been used as a synthetic intermediate in the synthesis of various compounds, including drugs, herbicides, and insecticides. In addition, CMCPA has been used as a biomimetic catalyst, a model compound for studying the mechanism of action of enzymes, and as a model compound for studying the effects of environmental pollutants on biochemistry and physiology.
科学研究应用
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used as a model compound for studying enzyme mechanisms, as a model compound for studying the effects of environmental pollutants on biochemistry and physiology, and as a biomimetic catalyst. In addition, this compound has been used in the synthesis of various drugs and other compounds.
作用机制
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX by this compound may lead to decreased levels of prostaglandins, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) and reduce the production of prostaglandins. In addition, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of research applications. However, it is important to note that this compound is a potent inhibitor of cyclooxygenase and can have potentially dangerous effects if used in high concentrations. Therefore, it is important to use this compound in the appropriate concentrations and to exercise caution when handling the compound.
未来方向
The potential applications of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid are far-reaching and there are many future directions for research. One potential area of research is the development of new drugs and other compounds based on this compound. In addition, further research is needed to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Furthermore, this compound could be used to study the effects of environmental pollutants on biochemistry and physiology, and as a model compound for studying enzyme mechanisms. Finally, this compound could be used as a biomimetic catalyst for the synthesis of various compounds.
合成方法
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide, the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium chloride, and the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium iodide. The reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide is the most commonly used method for the synthesis of this compound. In this method, the 2-chloro-4-methoxyphenylacetonitrile is reacted with cyclopropylmagnesium bromide in the presence of a base, such as sodium hydroxide, to produce this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl diazoacetate to form a cyclopropane intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloro-4-methoxybenzaldehyde", "ethyl diazoacetate", "catalyst (e.g. Rh2(OAc)4)", "solvent (e.g. dichloromethane)", "acid (e.g. hydrochloric acid)", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Formation of cyclopropane intermediate", "- Dissolve 2-chloro-4-methoxybenzaldehyde and ethyl diazoacetate in a solvent such as dichloromethane", "- Add a catalyst such as Rh2(OAc)4 and stir the mixture at room temperature for several hours", "- Monitor the reaction progress by TLC or GC", "- Isolate the cyclopropane intermediate by column chromatography", "Step 2: Hydrolysis of cyclopropane intermediate", "- Dissolve the cyclopropane intermediate in a mixture of water and acid (e.g. hydrochloric acid)", "- Stir the mixture at room temperature for several hours", "- Adjust the pH to basic using a base such as sodium hydroxide", "- Extract the product with a solvent such as ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure to yield the final product" ] } | |
CAS 编号 |
1314722-96-7 |
分子式 |
C11H11ClO3 |
分子量 |
226.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



